molecular formula C17H18BrNOS B6072575 4-benzyl-1-[(4-bromo-2-thienyl)carbonyl]piperidine

4-benzyl-1-[(4-bromo-2-thienyl)carbonyl]piperidine

Cat. No. B6072575
M. Wt: 364.3 g/mol
InChI Key: DBTWMKPUQLBOMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-[(4-bromo-2-thienyl)carbonyl]piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known for its unique structure and mechanism of action, which makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 4-benzyl-1-[(4-bromo-2-thienyl)carbonyl]piperidine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic properties. It has also been shown to act as a serotonin transporter inhibitor, which may contribute to its antidepressant and anxiolytic properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-1-[(4-bromo-2-thienyl)carbonyl]piperidine are still being studied. However, it has been shown to have an impact on the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. Additionally, it has also been shown to have an impact on the growth of cancer cells, although the exact mechanism is not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using 4-benzyl-1-[(4-bromo-2-thienyl)carbonyl]piperidine in lab experiments is its unique structure and mechanism of action, which makes it a promising candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for the study of 4-benzyl-1-[(4-bromo-2-thienyl)carbonyl]piperidine. One direction is to further study its mechanism of action, which may contribute to the development of new drugs. Additionally, it may be beneficial to study its effects in different animal models to better understand its therapeutic potential. Finally, it may be useful to study its potential use in combination with other drugs for the treatment of mental disorders and cancer.

Synthesis Methods

The synthesis of 4-benzyl-1-[(4-bromo-2-thienyl)carbonyl]piperidine involves the reaction of 4-bromo-2-thiophenecarboxylic acid with benzylamine and piperidine in the presence of a coupling reagent such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction proceeds through an amide bond formation, resulting in the formation of 4-benzyl-1-[(4-bromo-2-thienyl)carbonyl]piperidine.

Scientific Research Applications

4-benzyl-1-[(4-bromo-2-thienyl)carbonyl]piperidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic properties, making it a promising candidate for the treatment of mental disorders. Additionally, it has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(4-bromothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNOS/c18-15-11-16(21-12-15)17(20)19-8-6-14(7-9-19)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTWMKPUQLBOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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